molecular formula C9H8N4O2S B176930 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine CAS No. 247225-84-9

5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine

Cat. No. B176930
M. Wt: 236.25 g/mol
InChI Key: IVPDFKYKTMICSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of regioisomers of a camptothecin analog (SN-38) have been synthesized (2-, 3- and 4-nitrobenzyl) for use as potential hypoxia-activated prodrugs . Another study reported the synthesis of benzyl nitriles via ultrasound-assisted cyanation of benzyl halides with Amberlite IRA 900 supported cyanide ion under solvent-free conditions .

Scientific Research Applications

Antileishmanial Activity

1,3,4-thiadiazole derivatives, including those structurally related to 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine, have shown significant antileishmanial activity. A study by Tahghighi et al. (2012) demonstrated that these compounds exhibit good in vitro activity against Leishmania major, with some variants significantly reducing the number of intracellular amastigotes and infectivity indices (Tahghighi et al., 2012).

Antimicrobial and Anticancer Properties

Compounds derived from 1,3,4-thiadiazol-2-amine have been shown to possess DNA protective abilities against oxidative stress and strong antimicrobial activities against certain bacterial strains, such as S. epidermidis. Additionally, these derivatives exhibit cytotoxic effects on cancer cell lines like PC-3 and MDA-MB-231, suggesting potential applications in cancer therapy (Gür et al., 2020).

Acetylcholinesterase-Inhibition Activities

Derivatives of 5-benzyl-1,3,4-thiadiazol-2-amine have been synthesized and tested for their acetylcholinesterase-inhibition activities. Zhu et al. (2016) found that some of these derivatives showed significant inhibition activity, suggesting potential use in treating diseases related to cholinesterase impairment, like Alzheimer's disease (Zhu et al., 2016).

Synthesis of Novel Metal Complexes

Research by Al-Amiery et al. (2009) has explored the synthesis of new metal complexes using variants of 1,3,4-thiadiazol-2-amine, indicating its utility in the development of novel compounds with potential applications in various fields including catalysis and material science (Al-Amiery et al., 2009).

Synthesis of Heterocyclic Motifs

5-Substituted 1,3,4-thiadiazol-2-amines have been used as starting materials in single-step reactions to construct heterocyclic motifs such as 1-aryl-5-amino-1,2,4-triazoles and triazolopyridines. This underscores the compound's versatility in facilitating the synthesis of complex molecular structures, which can be valuable in pharmaceutical and chemical research (Mammoliti et al., 2013).

Development of Antitubercular Agents

The thiadiazole structure has been investigated for its potential in antituberculosis drug development. Foroumadi et al. (2004) synthesized and evaluated a series of thiadiazole derivatives for their activity against Mycobacterium tuberculosis, highlighting the compound's potential in creating new treatments for tuberculosis (Foroumadi et al., 2004).

Coordination Chemistry

Research into complexes of 2-amino-5-methyl-1,3,4-thiadiazole with metals like cobalt, nickel, and copper suggests potential applications in coordination chemistry, which is fundamental to understanding various biochemical processes and developing new catalytic systems (Fabretti et al., 1979).

properties

IUPAC Name

5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c10-9-12-11-8(16-9)5-6-1-3-7(4-2-6)13(14)15/h1-4H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPDFKYKTMICSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350676
Record name 5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine

CAS RN

247225-84-9
Record name 5-[(4-Nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247225-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine

Citations

For This Compound
3
Citations
HL Zhu, YW Liu, ZM Tang, FJ Yin, WW Liu… - Inorganic and Nano …, 2017 - Taylor & Francis
Two new similar zinc(II) complexes, [ZnCl 2 L1 2 ] and [ZnCl 2 L2 2 ], derived from the 2-amino-1,3,4-thiadiazole derivatives, were prepared and structurally characterized by X-ray …
Number of citations: 5 www.tandfonline.com
M Er, G Isildak, H Tahtaci, T Karakurt - Journal of Molecular Structure, 2016 - Elsevier
This study aims to synthesize and characterize compounds containing 2-amino-1,3,4-thiadiazole and compare experimental results to theoretical results. For this purpose, firstly mono, …
Number of citations: 35 www.sciencedirect.com
M Er, H Tahtaci, T Karakurt… - Journal of Heterocyclic …, 2019 - Wiley Online Library
In this study, a new series of substituted imidazo[2,1‐b][1,3,4]thiadiazole derivatives were synthesized. To this end, first 2‐amino‐1,3,4‐thiadiazole derivatives (compounds 2a and 2b), …
Number of citations: 7 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.